(Z)-Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a complex organic compound notable for its unique structural features, which include a triazole ring and an oxolane (tetrahydrofuran) moiety. This compound is classified under the category of triazole derivatives, which are widely recognized for their biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical reactions involving starting materials such as oxolane and triazole derivatives. These reactions often utilize catalysts and specific solvents to achieve desired yields and purity.
(Z)-Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine belongs to the broader class of nitrogen-containing heterocycles, specifically the triazoles, which are characterized by a five-membered ring containing three nitrogen atoms. This classification highlights its potential reactivity and utility in various chemical contexts.
The synthesis of (Z)-Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves the reaction between 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole and methylamine. The reaction is generally conducted in a suitable solvent such as ethanol or methanol under controlled conditions to optimize yield and purity.
Key steps in the synthesis may include:
The molecular formula of (Z)-Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is , with a molecular weight of approximately 236.31 g/mol. The structure includes:
The InChI key for this compound is WEXUGZBVVZHYKL-UHFFFAOYSA-N, which aids in its identification in chemical databases. The canonical SMILES representation is CCCCCN=CC1=CN(N=N1)CC2CCOC2, indicating its complex connectivity.
(Z)-Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine can undergo several types of chemical reactions:
Common reagents used include:
The mechanism of action for (Z)-Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is primarily linked to its interaction with biological targets. The triazole ring can:
The compound exhibits characteristics typical of organic compounds with nitrogen heterocycles. It is likely soluble in polar solvents due to the presence of both nitrogen and oxygen atoms in its structure.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C12H20N4O |
Molecular Weight | 236.31 g/mol |
Melting Point | Not specified |
Solubility | Likely soluble in DMSO |
These properties influence its reactivity and applications in scientific research.
(Z)-Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine has several notable applications:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8